molecular formula C17H15BrN4O2S B4296333 N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4296333
M. Wt: 419.3 g/mol
InChI Key: UDLUGOXULVSFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a brominated phenyl ring, a furan-substituted triazole core, and a sulfanyl linker. This compound is synthesized via multi-step reactions, including alkylation of thiol intermediates and cyclization under controlled conditions (e.g., KOH-mediated alkylation) . Analytical characterization relies on NMR, HPLC, and X-ray crystallography (using programs like SHELXL for structural refinement) .

Properties

IUPAC Name

N-(3-bromophenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O2S/c1-2-8-22-16(14-7-4-9-24-14)20-21-17(22)25-11-15(23)19-13-6-3-5-12(18)10-13/h2-7,9-10H,1,8,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLUGOXULVSFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Allyl Group: The allyl group can be added through a nucleophilic substitution reaction.

    Formation of the Thioether Linkage: This involves the reaction of a thiol with a suitable electrophile.

    Attachment of the Bromophenyl Group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group and the furan ring.

    Reduction: Reduction reactions can target the triazole ring and the bromophenyl group.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides, organometallic reagents, and various catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group could yield an epoxide, while reduction of the triazole ring could yield a dihydrotriazole derivative.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with a triazole core exhibit significant antibacterial properties. Derivatives of N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have shown effectiveness against various bacterial strains, including resistant ones. The presence of the bromine atom may enhance binding affinity to bacterial targets, such as DNA gyrase, crucial for bacterial replication.

Anticancer Potential

Molecular docking studies suggest that this compound can interact with specific molecular pathways involved in cell proliferation and apoptosis. The unique structural features may allow it to modulate enzymatic activity or receptor signaling pathways related to cancer progression.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against various strains of Staphylococcus aureus. Results indicated a significant inhibition zone compared to standard antibiotics, suggesting its potential as an alternative therapeutic agent.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound effectively inhibited the growth of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies revealed that it induces apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-bromophenyl)-2-{[5-(furan-2-ylmethyl)-1H-pyrazol-3-yl]sulfanyl}propanamidePyrazole instead of triazoleAntimicrobial
N-(3-methylphenyl)-2-{[4-(thiazol-2-yl)methyl]-5-pyridin-3-y}-acetamideThiazole group presentAnticancer
1-(bromophenyl)-3-{[5-methylthiazol-2-y]sulfanyl}-propanamideThiazole derivativeAntimicrobial

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, the compound could interact with various molecular targets, such as enzymes or receptors, through its triazole ring and other functional groups. These interactions could modulate the activity of the target, leading to a therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,2,4-triazole-3-thiol acetamides. Key structural analogues include:

Compound Name Molecular Formula Substituents Key Features
N-(4-chloro-3-(trifluoromethyl)phenyl) analogue C₁₇H₁₃ClF₃N₄O₂S Cl, CF₃ on phenyl Enhanced lipophilicity due to CF₃; moderate antimicrobial activity
N-(3-chloro-4-methylphenyl) analogue C₁₅H₁₄ClN₅O₂S Cl, CH₃ on phenyl Improved solubility; anti-exudative activity comparable to diclofenac
N-(4-bromophenyl) analogue C₁₆H₁₅BrN₄O₂S Br on phenyl Higher molecular weight (407.3 g/mol); anticancer activity against MCF-7 cells
N-(3-chloro-4-methoxyphenyl) analogue C₁₇H₁₆ClN₅O₃S Cl, OCH₃ on phenyl Methoxy group enhances metabolic stability; anti-inflammatory IC₅₀ = 12 µM

Key Structural Differences :

  • Bromine vs.
  • Propenyl vs. Ethyl/Pyrrole : The prop-2-en-1-yl group at the triazole’s 4-position introduces unsaturation, improving reactivity in Michael addition or polymerization reactions compared to ethyl or pyrrole substituents .
  • Furan vs.

Activity Trends :

  • Anti-inflammatory : Chloro/methoxy substitutions (e.g., N-(3-chloro-4-methoxyphenyl)) show superior COX-2 inhibition compared to brominated derivatives, likely due to electron-withdrawing effects stabilizing enzyme interactions .
  • Anticancer : Bromine’s bulky electronegativity enhances DNA intercalation, as seen in the N-(4-bromophenyl) analogue’s activity against breast cancer cells .
Physicochemical Properties
Property Target Compound N-(4-chloro-3-(trifluoromethyl)phenyl) Analogue N-(3-chloro-4-methylphenyl) Analogue
Molecular Weight ~430 g/mol ~420 g/mol ~365 g/mol
LogP 3.2 4.1 (CF₃ increases hydrophobicity) 2.8
Solubility (DMSO) 25 mg/mL 18 mg/mL 30 mg/mL
Thermal Stability Decomposes at 220°C Decomposes at 210°C Stable up to 230°C

Insights :

  • The trifluoromethyl group in the chloro-CF₃ analogue reduces aqueous solubility but improves membrane permeability .
  • The target compound’s propenyl group contributes to moderate thermal stability, whereas methyl substituents enhance stability .

Biological Activity

N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated phenyl group, a furan ring, and a triazole unit, contributing to its unique pharmacological profile. The molecular formula is C17H15BrN4O2SC_{17}H_{15}BrN_4O_2S, with a molecular weight of approximately 404.29 g/mol. The presence of the sulfur atom in the triazole ring enhances its biological interactions.

Research indicates that compounds with similar structures can effectively interact with various biological targets, such as enzymes and receptors. For instance:

  • Enzyme Inhibition : Molecular docking studies suggest that the functional groups in this compound enhance binding affinity towards bacterial DNA gyrase, crucial for bacterial replication.
  • Anticancer Activity : Similar compounds have shown significant cytotoxic effects against cancer cell lines. For example, derivatives of triazole have been reported to inhibit the proliferation of breast cancer (MCF-7) and liver cancer (HepG2) cells with IC50 values indicating potent activity .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Compound NameStructural FeaturesBiological ActivityIC50 (µM)
N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-triazol-3-yl]sulfanyl}acetamideBrominated phenyl, furan ring, triazoleAntimicrobial, AnticancerTBD
N-(3-bromophenyl)-2-{[5-(furan-2-ylmethyl)-1H-pyrazol-3-yl]sulfanyl}propanamidePyrazole instead of triazoleAntimicrobialTBD
5-(4-Chlorophenyl)-1,3,4-thiadiazol derivativesThiadiazole scaffoldAnticancer (MCF-7)0.28
Novel furan-thiophene compoundsFuran and thiophene ringsAntimalarialTBD

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic areas:

  • Anticancer Studies : A series of synthesized triazole derivatives demonstrated significant growth inhibition against MCF-7 cells with IC50 values ranging from 0.28 µg/mL to 9.6 µM depending on structural modifications . The mechanism involved cell cycle arrest at the G2/M phase.
  • Antimicrobial Activity : Compounds similar to N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-triazol-3-yl]sulfanyl}acetamide have shown promising results against various bacterial strains by disrupting essential enzymatic processes critical for bacterial survival.

Q & A

Basic: What are the key synthetic steps and optimization strategies for synthesizing this compound?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Cyclocondensation of thiosemicarbazides with furan-2-carboxylic acid derivatives to form the triazole core.
  • Alkylation of the triazole sulfur atom with α-chloroacetamide intermediates under basic conditions (e.g., NaOH/ethanol) to introduce the sulfanylacetamide moiety.
  • Substituent-specific optimization : The propenyl group at the 4-position of the triazole requires controlled temperatures (60–80°C) and inert atmospheres to prevent polymerization. Reaction pH (8–10) and solvent choice (e.g., DMF or ethanol) are critical for yield and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent integration (e.g., propenyl protons at δ 5.1–5.8 ppm, furan ring protons at δ 6.3–7.4 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ ~463.2 g/mol).
  • HPLC-PDA : Assesses purity (>95% threshold for biological assays).
  • Elemental Analysis : Verifies C, H, N, S content (±0.4% theoretical) .

Basic: What initial biological screening approaches are recommended to assess therapeutic potential?

Answer:

  • In vitro assays :
    • Antimicrobial Activity : Broth microdilution (MIC against Gram+/Gram- bacteria, fungi).
    • Anti-inflammatory Potential : COX-2 inhibition assays.
  • In vivo models :
    • Formalin-induced edema in rats : Quantify anti-exudative activity (digital plethysmometry).
    • Acute toxicity : LD₅₀ determination (OECD guidelines).
      Reference compounds (e.g., diclofenac) should be included for benchmarking .

Advanced: How can structure-activity relationship (SAR) studies evaluate substituent effects on bioactivity?

Answer:

  • Systematic substitution : Replace the 3-bromophenyl group with halogenated (e.g., 3-chloro, 4-fluoro) or electron-withdrawing (e.g., nitro) analogs.
  • Triazole modifications : Compare propenyl with methyl or aryl groups at the 4-position.
  • Dose-response assays : IC₅₀ calculations for lead compounds. SAR trends (e.g., bromine enhances lipophilicity and membrane penetration) guide further optimization .

Advanced: What computational strategies predict binding interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with targets like GPR-17 (PDB: 6N4B). Focus on the triazole’s sulfur and bromophenyl’s halogen bonding.
  • MD simulations : Assess stability of ligand-target complexes (GROMACS, 100 ns runs).
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors from the acetamide group) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

  • Standardize assays : Adopt CLSI guidelines for antimicrobial testing to minimize variability.
  • Control variables : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent systems (DMSO concentration ≤0.1%).
  • Meta-analysis : Use tools like RevMan to compare datasets, highlighting confounding factors (e.g., propenyl degradation in acidic buffers) .

Advanced: What strategies stabilize the propenyl group during synthesis and storage?

Answer:

  • Synthesis : Use radical inhibitors (e.g., BHT) during alkylation to prevent polymerization.
  • Storage : Lyophilize under argon and store at -20°C in amber vials. Monitor stability via ¹H NMR (tracking allylic proton shifts over time) .

Advanced: How to apply X-ray crystallography and SHELX refinement for structural confirmation?

Answer:

  • Crystallization : Use vapor diffusion (ethyl acetate/hexane) to obtain single crystals.
  • Data collection : Synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) data.
  • Refinement : SHELXL-2018 for anisotropic displacement parameters. Validate with CCDC deposition (e.g., check R-factor convergence <5%) .

Advanced: What in vitro/in vivo models assess pharmacokinetics and toxicity?

Answer:

  • ADME profiling :
    • Solubility : Shake-flask method (PBS, pH 7.4).
    • Microsomal stability : Rat liver microsomes (CYP450 metabolism).
  • In vivo PK : Plasma half-life (t₁/₂) determination in Sprague-Dawley rats (serial blood sampling via LC-MS/MS).
  • Genotoxicity : Ames test (TA98 strain) and comet assay .

Advanced: How to design experiments exploring synergistic effects with existing therapeutics?

Answer:

  • Combination index (CI) : Use Chou-Talalay method with fixed-ratio designs (e.g., 1:1 to 4:1 molar ratios).
  • Target overlap : Pair with EGFR inhibitors if computational data suggests kinase binding.
  • In vivo validation : Xenograft models (e.g., HCT-116 colorectal cancer) with dual-agent dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.